Cas no 29743-74-6 (ethyl (2Z)-3-phenylpent-2-enoate)

ethyl (2Z)-3-phenylpent-2-enoate 化学的及び物理的性質
名前と識別子
-
- 2-Pentenoic acid, 3-phenyl-, ethyl ester, (Z)-
- ethyl (2Z)-3-phenylpent-2-enoate
- SCHEMBL6524082
- EN300-1460179
- 29743-74-6
-
- インチ: InChI=1S/C13H16O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3/b11-10-
- InChIKey: KUMGWHQGAMTKMB-KHPPLWFESA-N
- ほほえんだ: CCC(=CC(=O)OCC)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 204.11508
- どういたいしつりょう: 204.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
ethyl (2Z)-3-phenylpent-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1460179-0.25g |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 0.25g |
$670.0 | 2023-05-23 | ||
Enamine | EN300-1460179-10.0g |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-1460179-0.05g |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-1460179-0.1g |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-1460179-250mg |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1460179-5000mg |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1460179-2500mg |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 2500mg |
$1428.0 | 2023-09-29 | ||
Enamine | EN300-1460179-100mg |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1460179-10000mg |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1460179-0.5g |
ethyl (2Z)-3-phenylpent-2-enoate |
29743-74-6 | 0.5g |
$699.0 | 2023-05-23 |
ethyl (2Z)-3-phenylpent-2-enoate 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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7. Book reviews
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
ethyl (2Z)-3-phenylpent-2-enoateに関する追加情報
Exploring the Properties and Applications of Ethyl (2Z)-3-phenylpent-2-enoate (CAS No. 29743-74-6)
Ethyl (2Z)-3-phenylpent-2-enoate (CAS No. 29743-74-6) is a versatile organic compound that has garnered significant attention in the fields of flavor and fragrance chemistry, pharmaceutical intermediates, and organic synthesis. This ester derivative, characterized by its Z-configuration and phenyl-substituted pentenoate structure, exhibits unique chemical properties that make it valuable for various industrial and research applications. With the growing demand for sustainable and bio-based chemicals, this compound has become a subject of interest for scientists exploring green chemistry alternatives.
The molecular structure of ethyl (2Z)-3-phenylpent-2-enoate features a conjugated double bond system, which contributes to its stability and reactivity. This structural feature is particularly relevant in the context of Michael addition reactions and catalyzed transformations, topics frequently searched by organic chemists. Recent studies have highlighted its potential as a building block for heterocyclic compounds, aligning with the current trend of drug discovery and medicinal chemistry research. The compound's low volatility and pleasant aromatic profile also make it suitable for perfumery applications, a sector where consumers increasingly seek long-lasting fragrance ingredients.
In the realm of flavor science, ethyl (2Z)-3-phenylpent-2-enoate has been investigated for its potential to contribute to fruit-like olfactory notes, particularly in berry and tropical fruit flavor formulations. This aligns with the food industry's focus on clean-label ingredients and natural flavor enhancers. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to characterize this compound, addressing another frequent search query among analytical chemists. The compound's stereoselective synthesis has also been a topic of research, particularly in relation to asymmetric catalysis methods that minimize environmental impact.
From a material science perspective, the phenyl group in ethyl (2Z)-3-phenylpent-2-enoate offers opportunities for π-π stacking interactions, making it potentially useful in the development of organic electronic materials. This application area has gained traction with the rise of flexible electronics and OLED technology, both popular search terms in materials science communities. The compound's moderate polarity and solubility profile also make it interesting for polymer modification studies, particularly in creating specialty coatings with enhanced performance characteristics.
Quality control of ethyl (2Z)-3-phenylpent-2-enoate typically involves monitoring its isomeric purity, as the E-isomer may form under certain conditions. This aspect is crucial for manufacturers aiming to meet the stringent requirements of cosmetic-grade ingredients or pharmaceutical excipients. Recent advancements in chromatographic separation techniques have improved the ability to distinguish between these isomers, addressing a common challenge in fine chemical production. The compound's storage stability under various conditions is another frequently researched topic, especially for companies developing temperature-sensitive formulations.
Environmental considerations surrounding ethyl (2Z)-3-phenylpent-2-enoate have led to studies on its biodegradation pathways and ecotoxicological profile. These investigations respond to the increasing regulatory focus on sustainable chemical manufacturing and consumer demand for eco-friendly products. The compound's potential bio-based production through enzymatic esterification or fermentation processes represents an active area of research that combines biotechnology with green chemistry principles.
In conclusion, ethyl (2Z)-3-phenylpent-2-enoate (CAS No. 29743-74-6) stands as a multifaceted compound with applications spanning flavor and fragrance, pharmaceutical intermediates, and advanced materials. Its unique structural features and adaptable chemistry continue to inspire research across multiple disciplines, particularly in areas aligned with current trends such as sustainability, green synthesis, and functional material development. As analytical techniques advance and industrial needs evolve, this compound is likely to maintain its relevance in both academic and commercial contexts.
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